methanone](/img/structure/B249323.png)
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has shown promising results in various studies conducted to explore its mechanism of action and biochemical effects.
作用機序
The mechanism of action of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has been shown to act as a partial agonist at serotonin receptors and a dopamine receptor antagonist, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone have been studied extensively in preclinical models. The compound has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in rats. Additionally, the compound has also been shown to reduce the expression of certain genes involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone in lab experiments include its relatively high purity and stability, as well as its ability to be synthesized in large quantities. However, the compound's potential toxicity and limited solubility in water may present some limitations in certain experiments.
将来の方向性
There are several future directions for research involving [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone. One potential area of focus is exploring the compound's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may be conducted to explore the compound's mechanism of action in more detail and to identify potential drug targets for future drug development. Finally, the compound's potential as a cancer treatment may also be further explored in future studies.
合成法
The synthesis of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone can be achieved through a multistep process involving the reaction of 4-fluorobenzylamine with pyridine-3-carboxylic acid, followed by the introduction of a piperazine ring and a methanone group. The reaction conditions and reagents used in the synthesis process can be modified to obtain the compound in different forms and purities.
科学的研究の応用
The scientific research application of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is primarily focused on its potential as a therapeutic agent for various diseases and disorders. The compound has shown promising results in preclinical studies conducted to explore its efficacy in treating conditions such as anxiety, depression, and schizophrenia. Additionally, the compound has also been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth.
特性
製品名 |
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone |
|---|---|
分子式 |
C17H18FN3O |
分子量 |
299.34 g/mol |
IUPAC名 |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-3-14(4-6-16)13-20-8-10-21(11-9-20)17(22)15-2-1-7-19-12-15/h1-7,12H,8-11,13H2 |
InChIキー |
HVZPJEHPHXZEEC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



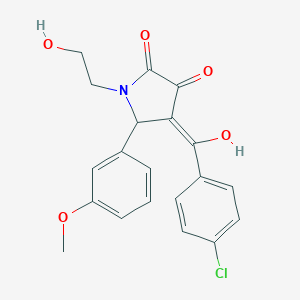

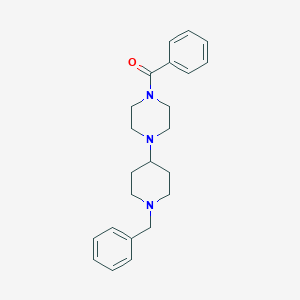
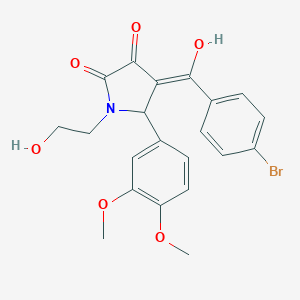


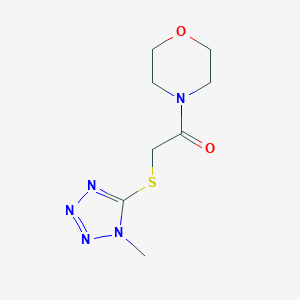
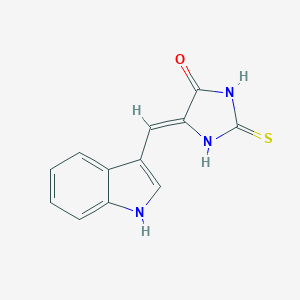

![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)



![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)